5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The 3-chlorophenyl and 2-methoxyphenyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic aromatic substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the furan carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-chlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
5-(3-bromophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s electronic properties and its interactions with molecular targets.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-8-3-2-7-14(16)20-18(21)17-10-9-15(23-17)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFYXVSFCBNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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